IKK 16 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

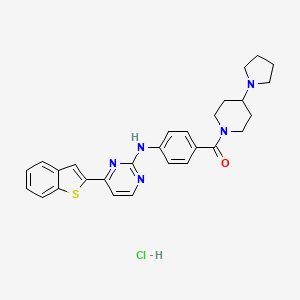

[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5OS.ClH/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26;/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVDIVQCZWDBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IKK 16 Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of IKK 16 hydrochloride, a potent inhibitor of the IκB kinase (IKK) complex. Dysregulation of the NF-κB signaling pathway, centrally regulated by the IKK complex, is implicated in a multitude of inflammatory diseases and cancers, making it a critical therapeutic target.[1] this compound has emerged as a valuable tool for studying the intricate role of this pathway. This document details the history of its development, summarizes key quantitative data from in vitro and in vivo studies, provides methodologies for essential experiments, and visualizes the core signaling pathway and experimental workflows.

Discovery and Development History

This compound was first described in a 2006 publication by Waelchli and colleagues as part of a research initiative to design and synthesize 2-benzamido-pyrimidines as novel IKK inhibitors.[2][3] The development process involved the optimization of a lead compound, resulting in the identification of IKK 16 as a potent inhibitor of IKKβ (IKK-2) with an IC50 value of 40 nM.[2] A key finding during the initial screening was that the introduction of an additional basic amino group, as seen in the tertiary amine structure of IKK 16, led to significantly increased activity in the low-nanomolar range.[2]

Subsequent studies have established IKK 16 as a selective inhibitor of the IKK complex, which is composed of the catalytic subunits IKKα (IKK-1) and IKKβ (IKK-2), and the regulatory subunit NEMO (IKKγ).[1] It has been demonstrated to be orally bioavailable in rats and mice, showing significant in vivo activity in models of inflammation, such as lipopolysaccharide (LPS)-induced TNF-α release and thioglycollate-induced peritonitis.[4] While it is a potent IKK inhibitor, further characterization has revealed off-target activity against Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD) isoforms.[5][6][7] To date, no clinical trials involving this compound have been conducted.[2]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of the canonical NF-κB signaling pathway.[1] The IKK complex is responsible for the phosphorylation of the inhibitory IκB proteins.[1] This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, which frees the NF-κB heterodimer (commonly p65/p50) to translocate into the nucleus.[1] Once in the nucleus, NF-κB activates the transcription of a wide array of genes involved in pro-inflammatory and immune responses.[1] By inhibiting the kinase activity of IKKα and IKKβ, IKK 16 prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and suppressing its transcriptional activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference(s) |

| IKKβ (IKK-2) | 40 | Cell-free kinase assay | [4][8][9] |

| IKK complex | 70 | Cell-free kinase assay | [4][8][9] |

| IKKα (IKK-1) | 200 | Cell-free kinase assay | [4][8][9] |

| LRRK2 | 50 | In vitro kinase assay | [4][5] |

| PKD1 | 153.9 | Radiometric PKD kinase assay | [5][7] |

| PKD2 | 115 | Radiometric PKD kinase assay | [5][7] |

| PKD3 | 99.7 | Radiometric PKD kinase assay | [5][7] |

Table 2: Cellular Activity of this compound

| Cellular Effect | Cell Line | IC50 (µM) | Reference(s) |

| Inhibition of TNFα-induced IκBα degradation | HUVEC | 1.0 | [5] |

| Inhibition of TNFα-induced E-selectin expression | HUVEC | 0.5 | [5] |

| Inhibition of TNFα-induced VCAM-1 expression | HUVEC | 0.3 | [5] |

| Inhibition of TNFα-induced ICAM-1 expression | HUVEC | 0.3 | [5] |

| Inhibition of IFNγ-induced β2 microglobulin expression | HUVEC | 2.0 | [5] |

| Inhibition of IFNγ-induced HLA-DR expression | HUVEC | 2.0 | [5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Species | Dose | Route | Outcome | Reference(s) |

| LPS-induced TNFα release | Rat | 30 mg/kg | p.o. | 75% inhibition of plasma TNFα. | |

| LPS-induced TNFα release | Rat | 30 mg/kg | s.c. | 86% inhibition of plasma TNFα. | |

| Thioglycollate-induced peritonitis | Mouse | 10 mg/kg | s.c. | ~50% inhibition of neutrophil extravasation. | |

| Sepsis-associated multiple organ dysfunction (LPS/PepG or CLP) | Mouse | 1 mg/kg | i.v. | Attenuated impairment in systolic contractility, renal dysfunction, hepatocellular injury, and lung inflammation. Significantly attenuated the increase in iNOS expression and increased phosphorylation of Akt and eNOS.[2] |

CLP: Cecal Ligation and Puncture; i.v.: intravenous; LPS: Lipopolysaccharide; p.o.: oral; PepG: Peptidoglycan; s.c.: subcutaneous.

Table 4: Pharmacokinetic Parameters of this compound

| Species | Route | Cmax | Tmax | Half-life | Oral Bioavailability (%) | Reference(s) |

| Rat | p.o. | N/A | N/A | N/A | Orally bioavailable | [4] |

| Mouse | p.o. | N/A | N/A | N/A | Orally bioavailable | [4] |

N/A: Not Available. Specific quantitative pharmacokinetic parameters are not publicly available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the canonical NF-κB signaling pathway.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.

Experimental Workflows

Caption: Workflow for an in vitro IKK kinase assay.

Caption: Workflow for a cellular IκBα degradation assay via Western Blot.

Experimental Protocols

In Vitro IKK Kinase Assay (ADP-Glo™ Format)

Objective: To determine the in vitro inhibitory activity of this compound against a purified IKK enzyme.

Materials:

-

Recombinant purified IKK enzyme (e.g., IKKβ)

-

Kinase substrate (e.g., GST-IκBα or a synthetic peptide like IKKtide)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO, and then further dilute in kinase assay buffer to achieve the desired final concentrations.

-

Dilute the IKK enzyme and substrate to their optimal concentrations in kinase assay buffer.

-

-

Kinase Reaction:

-

Add the IKK enzyme, substrate, and this compound (or DMSO for vehicle control) to the wells of the plate.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific IKK isoform.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Subtract the background luminescence (wells without enzyme) from all readings.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular IκBα Degradation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit TNF-α-induced IκBα degradation in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line

-

Cell culture medium and supplements

-

This compound

-

Recombinant human TNF-α

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibodies: rabbit anti-IκBα, and a loading control antibody (e.g., mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Cell Culture and Treatment:

-

Plate HUVECs and grow to near confluency.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with TNF-α (e.g., 10-20 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation. Include an unstimulated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-40 µg) from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.

-

Wash the membrane with TBS-T and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Visualize the protein bands using an imaging system.

-

Re-probe the membrane with the loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

-

Quantify the band intensities for IκBα and the loading control. Normalize the IκBα signal to the loading control to determine the relative amount of IκBα remaining in each sample.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the IKK complex. Its discovery and subsequent investigation have provided valuable insights into the role of the NF-κB signaling pathway in various physiological and pathological processes. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the IKK complex and to support the use of this compound as a critical research tool in inflammation, immunology, and oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

IKK 16 Hydrochloride: A Comprehensive Technical Guide on Target Selectivity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKK 16 hydrochloride is a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway.[1][2] This technical guide provides an in-depth overview of the target selectivity and kinase profile of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in studies of inflammation, immunology, and oncology.

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. The IκB kinase (IKK) complex, consisting of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), is a central node in this pathway. Dysregulation of NF-κB signaling is implicated in a multitude of diseases, making the IKK complex a prime therapeutic target. This compound has emerged as a valuable chemical probe for dissecting the function of the IKK complex and for exploring the therapeutic potential of IKK inhibition. This guide summarizes the known inhibitory activity and selectivity of this compound.

Target Selectivity and Potency

This compound is a selective inhibitor of the IKK complex, demonstrating greater potency for IKKβ over IKKα in cell-free assays.[3][4] Its inhibitory activity extends to other kinases, including Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD) isoforms.[5][6][7] The compound also reportedly inhibits the ATP-binding cassette (ABC) transporter ABCB1. The known in vitro potency of this compound against various targets is summarized in the tables below.

In Vitro Inhibitory Activity against Primary Targets

| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |

| IKKβ (IKK2) | 40 | Cell-free | [4] |

| IKK complex | 70 | Cell-free | |

| IKKα (IKK1) | 200 | Cell-free | [4] |

In Vitro Inhibitory Activity against Off-Target Kinases

| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |

| LRRK2 | 50 | In vitro kinase assay | [3] |

| PKD1 | 153.9 | Radiometric PKD kinase assay | [5][6][7] |

| PKD2 | 115 | Radiometric PKD kinase assay | [5][6][7] |

| PKD3 | 99.7 | Radiometric PKD kinase assay | [5][6][7] |

| PKCα | >1000 | Radiometric kinase assay | [5][6] |

| PKCδ | >1000 | Radiometric kinase assay | [5][6] |

| CAMKIIα | >1000 | Radiometric kinase assay | [5][6] |

Note: A comprehensive kinome scan of this compound against a broad panel of kinases is not publicly available. The data presented reflects the published findings for a limited number of kinases.

Cellular Inhibitory Activity

| Cellular Effect | IC50 (µM) | Cell Line | Stimulus | Reference(s) |

| Inhibition of IκBα degradation | 1.0 | HUVEC | TNF-α | |

| Inhibition of E-selectin expression | 0.5 | HUVEC | TNF-α | |

| Inhibition of ICAM expression | 0.3 | HUVEC | TNF-α | |

| Inhibition of VCAM expression | 0.3 | HUVEC | TNF-α |

Signaling Pathways and Mechanism of Action

This compound exerts its primary effect by inhibiting the canonical NF-κB signaling pathway. By blocking the kinase activity of the IKK complex, it prevents the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκB) proteins. This stabilizes the IκB-NF-κB complex in the cytoplasm, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the activity of this compound.

In Vitro IKKβ Kinase Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant IKKβ.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using [γ-³²P]ATP can be employed to quantify the phosphorylation of a specific IκBα-derived peptide substrate by IKKβ.

-

Materials:

-

Recombinant human IKKβ enzyme

-

IKKβ substrate (e.g., biotinylated IκBα peptide)

-

ATP

-

This compound

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagents (e.g., europium-labeled anti-phospho-IκBα antibody and streptavidin-allophycocyanin for TR-FRET, or P81 phosphocellulose paper for radiometric assay)

-

Microplate reader (for TR-FRET) or scintillation counter (for radiometric assay)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a microplate, add the IKKβ enzyme, substrate, and the diluted this compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Add the detection reagents and incubate as required by the manufacturer's protocol (for TR-FRET). For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity.

-

Measure the signal and calculate the percent inhibition relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay for NF-κB Activation (Western Blot)

This protocol assesses the ability of this compound to inhibit the degradation of IκBα in response to a pro-inflammatory stimulus.

-

Principle: Western blotting is used to detect the levels of total IκBα protein in cell lysates following treatment with an NF-κB activator in the presence or absence of this compound.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC) or other suitable cell line

-

Cell culture medium

-

This compound

-

TNF-α (or other NF-κB stimulus)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against IκBα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary anti-IκBα antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Caption: A typical experimental workflow for Western blot analysis of IκBα degradation.

Conclusion

This compound is a well-characterized, potent inhibitor of the IKK complex with demonstrated activity against other kinases such as LRRK2 and PKD isoforms. Its selectivity for IKKβ over IKKα makes it a valuable tool for investigating the canonical NF-κB signaling pathway. The comprehensive data on its potency and the detailed experimental protocols provided in this guide are intended to facilitate its effective use in research and drug discovery efforts targeting inflammatory and oncogenic signaling pathways. Further investigation, including broad-panel kinome screening, would provide a more complete understanding of its selectivity profile.

References

- 1. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells | PLOS One [journals.plos.org]

- 6. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In Vitro Inhibitory Activity of IKK 16 Hydrochloride on IKKα and IKKβ: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the in vitro inhibitory potency of IKK 16 hydrochloride, a selective inhibitor of IκB kinases (IKK), against the catalytic subunits IKKα and IKKβ. This document outlines the compound's IC50 values, delves into the experimental methodologies for their determination, and visually represents the pertinent signaling pathways and experimental workflows.

Quantitative Inhibitory Activity

This compound demonstrates preferential inhibition of IKKβ over IKKα in cell-free assays. The half-maximal inhibitory concentration (IC50) values are summarized below, offering a clear comparison of its potency against the individual isoforms and the IKK complex.

| Target | IC50 Value (nM) |

| IKKβ (IKK2) | 40 |

| IKK Complex | 70 |

| IKKα (IKK1) | 200 |

These values are consistently reported across multiple sources.[1][2][3][4][5][6][7][8][9]

IKK Signaling Pathways and the Role of IKK 16

The nuclear factor-kappa B (NF-κB) signaling pathways are central to inflammatory responses, immune regulation, and cell survival. The IKK complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a critical regulator of these pathways.[8][10] IKK 16 exerts its inhibitory effect by blocking the kinase activity of IKKα and IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκB proteins, thereby suppressing NF-κB activation.[10]

There are two primary NF-κB signaling pathways:

-

The Canonical Pathway: Predominantly mediated by IKKβ, this pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1).[11][12][13] Activation of IKKβ leads to the phosphorylation of the inhibitor of κB (IκB), marking it for ubiquitination and proteasomal degradation.[10] This process releases the NF-κB dimer (commonly p65/p50), allowing its translocation to the nucleus to activate gene transcription.[10]

-

The Non-Canonical Pathway: This pathway is dependent on IKKα and is activated by a specific subset of TNF receptor superfamily members.[14][15] It involves the NF-κB-inducing kinase (NIK), which activates IKKα.[16] IKKα then phosphorylates and induces the processing of the p100 subunit to p52, leading to the nuclear translocation of p52/RelB heterodimers.[14][16]

The diagrams below illustrate these two pathways.

Experimental Protocols for IC50 Determination

The determination of in vitro IC50 values for IKK inhibitors like this compound typically involves a biochemical kinase assay. The objective of this assay is to directly measure the enzymatic activity of purified IKKα or IKKβ in the presence of varying concentrations of the inhibitor.

Principle of the Assay

The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the IKK enzyme. The extent of substrate phosphorylation is then measured, and the inhibition is calculated relative to a control reaction without the inhibitor.

Key Components and Reagents

-

Enzyme: Recombinant human IKKα or IKKβ.

-

Substrate: A peptide or protein substrate, often a recombinant fragment of IκBα (e.g., GST-IκBα).[17]

-

Phosphate Donor: Adenosine triphosphate (ATP), which may be radiolabeled (e.g., [γ-³²P]ATP) or used in conjunction with a detection system that measures ADP production.[17][18]

-

Inhibitor: this compound, serially diluted to a range of concentrations.

-

Assay Buffer: A buffer solution containing components like HEPES, MgCl₂, and DTT to maintain optimal enzyme activity.[17]

-

Detection System: This can vary depending on the assay format and may include methods such as:

-

Radiometric assays: Quantifying the incorporation of ³²P into the substrate.

-

Luminescence-based assays: Measuring the amount of ADP produced using a system like ADP-Glo™.[18][19]

-

Fluorescence-based assays: Using specific antibodies to detect the phosphorylated substrate, such as in a Dissociation-Enhanced Ligand Fluorescence Immunoassay (DELFIA).[20]

-

Generalized Experimental Workflow

-

Preparation of Reagents: All reagents, including the serially diluted inhibitor, enzyme, substrate, and ATP, are prepared in the assay buffer.

-

Reaction Setup: The inhibitor (or vehicle control, e.g., DMSO) is pre-incubated with the IKK enzyme in the wells of a microplate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP and substrate mixture.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[19]

-

Termination of Reaction: The reaction is stopped, often by the addition of a solution containing EDTA.[20]

-

Detection: The amount of phosphorylated substrate or ADP produced is quantified using the chosen detection method.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated. This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

The following diagram outlines a typical workflow for an in vitro kinase assay.

Conclusion

This compound is a potent inhibitor of the IKK complex, with a notable selectivity for IKKβ over IKKα. This characteristic makes it a valuable tool for investigating the distinct roles of these kinase isoforms in the canonical and non-canonical NF-κB signaling pathways. The standardized in vitro kinase assays provide a robust and reproducible method for quantifying the inhibitory activity of this and other related compounds, which is essential for research and preclinical drug development in areas such as inflammation and oncology.

References

- 1. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]

- 2. rndsystems.com [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IκB kinase (IKK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 10. benchchem.com [benchchem.com]

- 11. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IKKα plays a major role in canonical NF-κB signalling in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation by IKKα of a Second, Evolutionary Conserved, NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 17. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Unraveling the Therapeutic Potential of IKK 16 Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of IKK 16 hydrochloride, a potent and selective inhibitor of the IκB kinase (IKK) complex. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation, immunology, and oncology.

Introduction

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response. Its dysregulation is a key factor in the pathophysiology of numerous diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer. The IκB kinase (IKK) complex, a central regulator of NF-κB activation, has therefore emerged as a critical target for therapeutic intervention. This compound has been identified as a significant inhibitor of this complex, demonstrating potential for the development of novel therapeutics. This whitepaper synthesizes the available data on its mechanism of action, potency, cellular effects, and in vivo efficacy, alongside detailed experimental methodologies.

Pharmacodynamics: Targeting the Core of Inflammatory Signaling

This compound exerts its biological effects by directly inhibiting the catalytic activity of the IKK complex. This inhibition prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the primary inhibitor of NF-κB. As a result, the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]

In Vitro Potency and Selectivity

This compound has been shown to be a potent inhibitor of the IKK complex, with a notable selectivity for the IKKβ subunit, the principal kinase responsible for IκBα phosphorylation in the canonical NF-κB pathway.[2] The compound also exhibits inhibitory activity against other kinases, including Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD) isoforms.[3][4]

| Target | IC50 (nM) | Assay Type |

| IKKβ (IKK2) | 40 | Cell-free kinase assay |

| IKK Complex | 70 | Cell-free kinase assay |

| IKKα (IKK1) | 200 | Cell-free kinase assay |

| LRRK2 | 50 | In vitro kinase assay |

| PKD1 | 153.9 | Radiometric PKD kinase assay |

| PKD2 | 115 | Radiometric PKD kinase assay |

| PKD3 | 99.7 | Radiometric PKD kinase assay |

| This table summarizes the in vitro inhibitory potency of this compound against various kinase targets. Data compiled from multiple sources.[3][4][5][6][7] |

Cellular Activity

In cellular assays, this compound effectively suppresses the inflammatory response by inhibiting the downstream effects of NF-κB activation. This includes the inhibition of IκBα degradation and the reduced expression of various adhesion molecules crucial for the inflammatory cascade.[8][9]

| Effect | Cell Line | IC50 (µM) |

| Inhibition of IκBα Degradation | HUVEC | 1.0 |

| Inhibition of E-Selectin Expression | HUVEC | 0.5 |

| Inhibition of ICAM-1 Expression | HUVEC | 0.3 |

| Inhibition of VCAM-1 Expression | HUVEC | 0.3 |

| This table presents the cellular activity of this compound in Human Umbilical Vein Endothelial Cells (HUVEC). Data compiled from multiple sources.[8][10] |

Pharmacokinetics: A Note on Bioavailability

While this compound is reported to be orally bioavailable in preclinical rodent models, including rats and mice, specific quantitative pharmacokinetic parameters such as plasma half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), and volume of distribution (Vd) are not extensively detailed in publicly available literature. The existing data primarily focuses on its pharmacodynamic effects following oral administration.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams have been generated.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKK 16.

Caption: Generalized workflow for an in vivo efficacy study of IKK 16.

Experimental Protocols

The following section details the methodologies for key experiments cited in the characterization of this compound.

In Vitro IKK Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified IKK isoforms.

Materials:

-

Recombinant human IKKα, IKKβ, or IKK complex.

-

Peptide substrate (e.g., IκBα-derived peptide).

-

This compound (serial dilutions).

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

Phosphocellulose paper or filter plates.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the recombinant IKK isoform, the peptide substrate, and the desired concentration of this compound in the kinase assay buffer.

-

Initiate the kinase reaction by the addition of [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper or into the wells of a filter plate.

-

Wash the phosphocellulose paper or filter plate extensively to remove unincorporated radiolabeled ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cellular Western Blot for IκBα Degradation

Objective: To assess the effect of this compound on stimulus-induced IκBα degradation in a cellular context.

Materials:

-

A suitable cell line (e.g., HUVEC, HeLa).

-

This compound.

-

An NF-κB activating stimulus (e.g., TNF-α, IL-1β).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against IκBα and a loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator for a time known to induce IκBα degradation (e.g., 15-30 minutes).

-

Lyse the cells and collect the total protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against IκBα and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of IκBα, normalized to the loading control.

In Vivo Murine Model of Endotoxemia

Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.

Materials:

-

Male C57BL/6 mice.[1]

-

This compound formulated for in vivo administration.

-

Lipopolysaccharide (LPS).

-

Equipment for animal dosing (e.g., gavage needles, syringes).

-

Materials for blood and tissue collection.

-

ELISA kits for cytokine measurement (e.g., TNF-α).

Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Administer this compound or vehicle control to the respective groups of mice via the desired route (e.g., oral gavage, subcutaneous injection).

-

After a specified pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneal injection of LPS.

-

At a time point corresponding to the peak of the inflammatory response (e.g., 1.5-2 hours post-LPS), collect blood samples.

-

Process the blood to obtain plasma.

-

Measure the plasma concentrations of pro-inflammatory cytokines, such as TNF-α, using an ELISA kit.

-

At the end of the experiment, euthanize the animals and collect tissues for further analysis (e.g., histology, Western blot).[1]

Conclusion

This compound is a potent and selective inhibitor of the IKK complex with demonstrated in vitro and in vivo activity. Its ability to effectively block the canonical NF-κB signaling pathway underscores its potential as a valuable research tool and a promising candidate for the development of novel anti-inflammatory and anti-cancer therapeutics. While its oral bioavailability is established, further studies are required to fully elucidate its pharmacokinetic profile. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic utility of this compound.

References

- 1. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]

- 7. apexbt.com [apexbt.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]

The Role of IKK 16 Hydrochloride in Inhibiting Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of IKK 16 hydrochloride, a potent and selective inhibitor of the IκB kinase (IKK) complex. We delve into its mechanism of action in the context of cytokine production, present key quantitative data on its inhibitory activities, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating inflammatory and autoimmune diseases where the NF-κB signaling pathway plays a pivotal role.

Introduction

The nuclear factor kappa B (NF-κB) signaling pathway is a cornerstone of the immune and inflammatory response, orchestrating the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1] The IκB kinase (IKK) complex, comprising the catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), is the central regulator of the canonical NF-κB pathway.[1][3] By phosphorylating the inhibitor of κB (IκB) proteins, the IKK complex triggers their ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate gene transcription.[1][4]

This compound has emerged as a valuable chemical probe and potential therapeutic lead for its potent and selective inhibition of the IKK complex.[4][5][6] This guide will explore the molecular mechanisms by which this compound suppresses cytokine production and provide practical information for its application in research and development.

Mechanism of Action: Inhibition of the Canonical NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by directly targeting the ATP-binding sites of IKKα and IKKβ, thereby inhibiting their kinase activity.[7] This action is the critical initiating step in a cascade of events that ultimately suppresses the production of pro-inflammatory cytokines.

The canonical NF-κB signaling pathway, and the inhibitory action of IKK 16, can be summarized as follows:

-

Stimulus: Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), bind to their respective cell surface receptors (e.g., TNFR, TLR4).[2][8]

-

IKK Complex Activation: This receptor engagement initiates a signaling cascade that converges on and activates the IKK complex.[8][9]

-

IκBα Phosphorylation: The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[2][10]

-

IκBα Degradation: Phosphorylated IκBα is recognized by the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1]

-

NF-κB Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65/p50 NF-κB heterodimer, allowing it to translocate from the cytoplasm into the nucleus.[1][2]

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, driving the transcription of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][11]

This compound intervenes at step 3. By inhibiting the kinase activity of the IKK complex, it prevents the phosphorylation of IκBα.[1][7] This stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear translocation and subsequent transcriptional activity.[12][13] The net result is a significant reduction in the production and release of key inflammatory cytokines.

Figure 1. this compound's inhibition of the canonical NF-κB signaling pathway.

Quantitative Data

The potency of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for its inhibitory activity.

| Target | IC50 (nM) | Assay Type | Reference(s) |

| IKKβ (IKK2) | 40 | Cell-free assay | [4][5][6] |

| IKK complex | 70 | Cell-free assay | [4][5][6] |

| IKKα (IKK1) | 200 | Cell-free assay | [4][5][6] |

| LRRK2 | 50 | In vitro assay | [5][14] |

| PKD1 | 153.9 | In vitro assay | [14][15] |

| PKD2 | 115 | In vitro assay | [14][15] |

| PKD3 | 99.7 | In vitro assay | [14][15] |

Table 1. Biochemical potency of this compound against IKK isoforms and other kinases.

| Cellular Effect | Cell Line | Stimulus | IC50 (µM) | Reference(s) |

| Inhibition of IκBα degradation | HUVEC | TNF-α | 1.0 | [4] |

| Inhibition of E-selectin expression | HUVEC | TNF-α | 0.5 | [4] |

| Inhibition of ICAM-1 expression | HUVEC | TNF-α | 0.3 | [4][5] |

| Inhibition of VCAM-1 expression | HUVEC | TNF-α | 0.3 | [4][5] |

| Inhibition of TNF-α-induced NF-κB activation | HEK293 | TNF-α | 0.003 | [5] |

| Inhibition of endothelial permeability | BRECs | TNF-α/VEGF | 0.002 | [5][10] |

Table 2. Cellular activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory effect of this compound on cytokine production.

In Vitro IKKβ Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on purified IKKβ kinase.

Materials:

-

Recombinant human IKKβ

-

Peptide substrate (e.g., IKKtide)

-

This compound

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter or luminometer

Procedure:

-

Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO).

-

In a reaction vessel, combine the recombinant IKKβ enzyme, the peptide substrate, and the desired concentration of this compound in kinase buffer.

-

Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction.

-

Quantify the kinase activity by measuring the incorporation of ³²P into the substrate or by measuring the amount of ADP produced.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.[13][16]

Cellular IκBα Degradation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit stimulus-induced IκBα degradation in a cellular context.

Materials:

-

A suitable cell line (e.g., HUVECs, HeLa, RAW 264.7 macrophages)

-

This compound

-

A pro-inflammatory stimulus (e.g., TNF-α, LPS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against IκBα, phospho-IκBα (Ser32/36), and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Culture cells to confluency in appropriate multi-well plates.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).[12]

-

Stimulate the cells with the pro-inflammatory agent for a short period (e.g., 15-30 minutes) to induce IκBα degradation.[1]

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against IκBα and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the extent of IκBα degradation and its inhibition by this compound.[16]

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the inhibition of stimulus-induced nuclear translocation of the NF-κB p65 subunit by this compound.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Pro-inflammatory stimulus

-

Paraformaldehyde for fixation

-

Triton X-100 for permeabilization

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Pre-treat cells grown on coverslips with different concentrations of this compound.

-

Stimulate the cells with the pro-inflammatory agent.

-

Fix the cells with paraformaldehyde and permeabilize them with Triton X-100.[1]

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.[12]

-

Mount the coverslips and visualize them using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation and its inhibition by this compound.[1]

Cytokine Measurement (ELISA)

Objective: To quantify the inhibitory effect of this compound on the production and secretion of pro-inflammatory cytokines.

Materials:

-

Cells capable of producing the cytokine of interest (e.g., primary macrophages, BV2 microglia)

-

This compound

-

LPS or other appropriate stimulus

-

Commercially available ELISA kit for the target cytokine (e.g., TNF-α, IL-6)

Procedure:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 500 ng/mL) for a suitable duration (e.g., 6 hours).[11]

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted cytokine.[11]

-

Analyze the data to determine the dose-dependent inhibition of cytokine production by this compound.

Figure 2. General experimental workflow for assessing the efficacy of this compound.

In Vivo Efficacy

This compound has demonstrated significant efficacy in various animal models of inflammation. In a mouse model of LPS-induced endotoxemia, treatment with IKK 16 resulted in a substantial reduction in the release of TNF-α.[1][4] Furthermore, in a mouse model of polymicrobial sepsis induced by cecal ligation and puncture (CLP), administration of this compound attenuated multiple organ dysfunction, including cardiac and renal dysfunction, and reduced lung inflammation.[1][17][18] These in vivo studies underscore the therapeutic potential of IKK 16 in treating systemic inflammatory conditions.[1]

Selectivity and Off-Target Effects

While this compound is a potent inhibitor of the IKK complex, it also exhibits activity against other kinases, which should be considered when interpreting experimental results. Notably, it inhibits Leucine-rich repeat kinase 2 (LRRK2) with an IC50 of 50 nM and is a pan-inhibitor of protein kinase D (PKD) isoforms.[5][14][15] It has also been reported to inhibit the ATP-binding cassette (ABC) transporter ABCB1.[15][19] A comprehensive understanding of the selectivity profile of IKK 16 is crucial for its application as a specific research tool and for its potential development as a therapeutic agent.

Conclusion

This compound is a powerful tool for investigating the role of the NF-κB signaling pathway in cytokine production and inflammation. Its well-characterized mechanism of action, potent inhibitory activity, and demonstrated in vivo efficacy make it a valuable compound for both basic research and drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of inflammatory and autoimmune diseases. As with any pharmacological inhibitor, careful consideration of its selectivity profile is essential for the accurate interpretation of experimental outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IKK 16 | IκB Kinase | Tocris Bioscience [tocris.com]

- 5. selleckchem.com [selleckchem.com]

- 6. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]

- 7. scbt.com [scbt.com]

- 8. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPS-mediated endothelial activation in pulmonary endothelial cells: role of Nox2-dependent IKK-β phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. apexbt.com [apexbt.com]

- 18. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. caymanchem.com [caymanchem.com]

Unraveling the Potency of IKK 16 Hydrochloride: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of IKK 16 hydrochloride, a potent and selective inhibitor of the IκB kinase (IKK) complex. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data on its mechanism of action, inhibitory potency, and the structural determinants of its activity. Detailed experimental methodologies and visual representations of critical pathways and workflows are included to facilitate a deeper understanding of this significant molecule.

This compound has emerged as a valuable tool in the study of the NF-κB signaling pathway, a critical mediator of inflammatory responses. Its dysregulation is implicated in a multitude of diseases, including inflammatory disorders and cancer, making the IKK complex a prime therapeutic target.[1] this compound exerts its inhibitory effect by targeting the catalytic subunits of the IKK complex, primarily IKKβ (IKK-2), thereby preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins.[1] This action effectively blocks the nuclear translocation of the NF-κB heterodimer, ultimately suppressing the transcription of pro-inflammatory genes.[1]

Quantitative Analysis of Inhibitory Activity

This compound demonstrates high potency against the IKK complex, with a notable selectivity for the IKKβ subunit. The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its effects in cellular assays.

| Target | IC50 (nM) | Assay Type | Reference |

| IKKβ (IKK-2) | 40 | Cell-free assay | [2][3][4] |

| IKK complex | 70 | Cell-free assay | [2][3][4] |

| IKKα (IKK-1) | 200 | Cell-free assay | [2][3][4] |

| LRRK2 | 50 | Cell-free assay | [2][4] |

| Protein Kinase D1 (PKD1) | 153.9 | Cell-free assay | [4][5] |

| Protein Kinase D2 (PKD2) | 115 | Cell-free assay | [4][5] |

| Protein Kinase D3 (PKD3) | 99.7 | Cell-free assay | [4][5] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases in cell-free assays.

| Cellular Effect | IC50 (µM) | Cell Line | Stimulus | Reference |

| Inhibition of IκBα Degradation | 1.0 | HUVEC | TNF-α | [6] |

| Inhibition of E-selectin Expression | 0.5 | HUVEC | TNF-α | [6] |

| Inhibition of ICAM-1 Expression | 0.3 | HUVEC | TNF-α | [2][6] |

| Inhibition of VCAM-1 Expression | 0.3 | HUVEC | TNF-α | [2][6] |

| Inhibition of β2 microglobulin Expression | 2.0 | HUVEC | IFN-γ | [2][4] |

| Inhibition of HLA-DR Expression | 2.0 | HUVEC | IFN-γ | [2][4] |

Table 2: Cellular Activity of this compound. This table presents the IC50 values for the inhibitory effects of this compound on various cellular responses in Human Umbilical Vein Endothelial Cells (HUVECs).

Deciphering the Structure-Activity Relationship

The potent inhibitory activity of this compound is attributed to its 2-benzamido-pyrimidine core structure. SAR studies on this class of compounds have revealed several key features that govern their potency and selectivity.

A foundational study in the development of this series highlighted that the introduction of a basic amino group significantly enhances inhibitory activity compared to neutral analogs.[7] Specifically, tertiary amines, as seen in the pyrrolidinyl-piperidinyl moiety of IKK 16, were found to be particularly effective, pushing the activity into the low-nanomolar range.[7]

The general structure of this compound can be broken down into three key regions:

-

The Benzothiophene-Pyrimidine Core: This large, planar heterocyclic system is crucial for occupying the ATP-binding pocket of the IKK enzyme. The benzothiophene group contributes to favorable hydrophobic interactions within the active site.

-

The Phenyl Linker: This aromatic ring connects the pyrimidine core to the solvent-exposed region. Substitutions on this ring can influence the overall conformation and solubility of the inhibitor.

-

The Pyrrolidinyl-Piperidinyl-Methanone Side Chain: This basic moiety extends into the solvent-exposed region of the ATP-binding site. The tertiary amine in this chain is critical for the high potency of IKK 16, likely through the formation of a salt bridge with a charged residue in the enzyme's active site.

The following diagram illustrates the key structural components of this compound and their contribution to its inhibitory activity.

References

An In-depth Technical Guide to the Preliminary Biological Activity of IKK 16 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

IKK 16 hydrochloride is a potent, selective, and orally active inhibitor of the IκB kinase (IKK) complex, a central regulator of the nuclear factor kappa B (NF-κB) signaling pathway.[1] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, positioning the IKK complex as a significant therapeutic target.[1] This technical guide provides a comprehensive overview of the preliminary biological activity of IKK 16, summarizing its mechanism of action, inhibitory potency against various kinases, and its effects in both cellular and animal models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Mechanism of Action

This compound primarily functions as a selective, ATP-competitive inhibitor of the IκB kinase (IKK) complex.[2][3] The IKK complex consists of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ).[1] In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) activate the IKK complex.[1] The activated IKK complex then phosphorylates the inhibitor of κB (IκB) proteins, primarily IκBα.[1][4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα releases the NF-κB heterodimer (most commonly p65/p50), which then translocates into the nucleus to activate the transcription of a wide array of genes involved in inflammation, immunity, and cell survival.[1]

IKK 16 exerts its inhibitory effect by binding to the ATP-binding site of the IKK catalytic subunits, thereby preventing the phosphorylation of IκBα and blocking the entire downstream signaling cascade.[2][4]

Quantitative Data on Biological Activity

The inhibitory potency of IKK 16 has been quantified against several kinases in biochemical assays and in various cellular contexts.

Table 1: In Vitro Inhibitory Activity (IC₅₀)

| Target Kinase | IC₅₀ (nM) | Assay Type |

|---|---|---|

| IKKβ (IKK2) | 40 | Cell-free kinase assay |

| IKK complex | 70 | Cell-free kinase assay |

| IKKα (IKK1) | 200 | Cell-free kinase assay |

| LRRK2 | 50 | In vitro kinase assay |

| PKD1 | 153.9 | Radiometric PKD kinase assay |

| PKD2 | 115 | Radiometric PKD kinase assay |

| PKD3 | 99.7 | Radiometric PKD kinase assay |

Data sourced from multiple references.[4][5][6][7][8]

Table 2: Cellular Inhibitory Activity (IC₅₀)

| Target/Process | Cell Type | IC₅₀ (µM) |

|---|---|---|

| IκB Degradation | HUVEC | 1.0 |

| E-Selectin Expression | HUVEC | 0.5 |

| ICAM Expression | HUVEC | 0.3 |

| VCAM Expression | HUVEC | 0.3 |

| β2 Microglobulin Expression | HUVEC | 2 |

| HLA-DR Expression | HUVEC | 2 |

Data reflects TNF-α-stimulated expression in Human Umbilical Vein Endothelial Cells (HUVEC).[5]

Table 3: Additional Cellular Activity (EC₅₀)

| Target/Process | Cell Type | EC₅₀ (µM) |

|---|---|---|

| TNFα/VEGF-induced Permeability | Bovine Retinal Endothelial Cells | 0.002 |

| TNF-induced NF-κB Activation | HEK293 | 0.003 |

Data sourced from Selleck Chemicals.[7]

In Vitro and In Vivo Biological Effects

Preliminary studies have revealed a range of biological effects for IKK 16, highlighting its therapeutic potential.

-

Anti-Inflammatory Activity : IKK 16 inhibits the degradation of IκB and the expression of TNF-α-stimulated adhesion molecules such as E-selectin, ICAM, and VCAM. It also effectively inhibits LPS-induced TNF-α release in vivo.[9]

-

Sepsis and Organ Protection : In mouse models of sepsis induced by either LPS/Peptidoglycan or cecal ligation and puncture (CLP), delayed administration of IKK 16 attenuated multiple organ dysfunction.[10][11] Specifically, it reduced impairment in systolic contractility, renal dysfunction, hepatocellular injury, and lung inflammation.[10][11] These protective effects are associated with the inhibition of NF-κB, a decrease in inducible nitric oxide synthase (iNOS) expression, and the activation of the Akt-eNOS survival pathway.[11]

-

Renal Function and Fibrosis : Studies have shown that IKK 16 can restore renal function and alleviate fibrosis in acute kidney injury.[5][8]

-

Other Activities : IKK 16 is also reported to be an inhibitor of the ATP-binding cassette (ABC) transporter ABCB1 (P-glycoprotein), which could have implications for overcoming multidrug resistance in cancer therapy.[5][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings.

Objective: To determine the direct inhibitory activity of this compound on recombinant IKKβ kinase.

Materials:

-

Recombinant human IKKβ kinase

-

IKK substrate peptide (e.g., IKKtide, biotinylated)

-

This compound

-

Kinase Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in kinase buffer. Include a vehicle control (e.g., DMSO).

-

Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted IKK 16 or vehicle control to each well.

-

Enzyme/Substrate Addition: Prepare a master mix containing IKKβ enzyme and the peptide substrate in kinase buffer. Add 10 µL of this mix to each well. Final concentrations should be optimized, for example, 5-10 nM IKKβ and 1 µM substrate.

-

Reaction Initiation: Add 10 µL of ATP solution (e.g., 10 µM final concentration) to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection:

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Readout: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each IKK 16 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[13]

Objective: To assess the effect of IKK 16 on TNF-α-induced IκBα phosphorylation and degradation in a cellular context.

Materials:

-

HUVEC or other suitable cell line

-

Cell culture medium and reagents

-

This compound

-

TNF-α

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Blocking Buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., HUVECs) and grow to ~80% confluency. Pre-incubate cells with various concentrations of IKK 16 or vehicle control for 1 hour.[3]

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[4]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[4][13]

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.[13]

-

Analysis: Quantify band intensities using software (e.g., ImageJ). Normalize the phospho-IκBα signal to the total IκBα or β-actin signal to determine the relative change in phosphorylation and degradation.[4][13]

Objective: To evaluate the efficacy of IKK 16 in a model of polymicrobial sepsis-induced organ dysfunction.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) and Peptidoglycan (PepG)

-

This compound

-

Vehicle (e.g., 10% DMSO in saline)

-

Equipment for intravenous (i.v.) or subcutaneous (s.c.) injections

-

Equipment for blood and tissue collection and analysis (e.g., echocardiography, serum chemistry analyzer, MPO assay kits)

Procedure:

-

Model Induction: Induce sepsis-associated multiple organ dysfunction by co-administering LPS (e.g., 9 mg/kg) and PepG (e.g., 3 mg/kg) intraperitoneally. A sham group receives saline only.[9][11]

-

Treatment: At 1 hour post-induction, treat mice with either IKK 16 (e.g., 1 mg/kg, i.v.) or an equivalent volume of vehicle.[9][11]

-

Monitoring and Termination: Monitor the animals for 24 hours. At the 24-hour endpoint, terminate the experiment.[9][11]

-

Endpoint Analysis:

-

Cardiac Function: Assess systolic contractility using echocardiography before termination.[11]

-

Blood Collection: Collect blood via cardiac puncture for serum analysis.

-

Organ Collection: Perfuse and collect organs (kidneys, liver, lungs, heart) for further analysis.

-

Renal & Liver Injury: Measure serum creatinine and alanine aminotransferase (ALT) levels to assess kidney and liver injury, respectively.[11]

-

Lung Inflammation: Measure myeloperoxidase (MPO) activity in lung tissue homogenates as an indicator of neutrophil infiltration.[11]

-

-

Data Analysis: Compare the measured parameters between the sham, sepsis + vehicle, and sepsis + IKK 16 groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the IKK complex.[1] Preliminary data from in vitro and in vivo studies demonstrate its ability to effectively block the canonical NF-κB signaling pathway, resulting in significant anti-inflammatory and organ-protective effects.[1][11] Its activity against other targets such as LRRK2, PKD isoforms, and ABCB1 suggests a broader range of potential applications.[4][5][8][12] The comprehensive data on its potency and biological activity make IKK 16 a valuable pharmacological tool for investigating the role of the NF-κB pathway in health and disease and a promising lead compound for the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. IKK 16 | LRRK2 | IκB/IKK | TargetMol [targetmol.com]

- 10. apexbt.com [apexbt.com]

- 11. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for IKK 16 Hydrochloride in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IKK 16 hydrochloride, a potent and selective IκB kinase (IKK) inhibitor, in in vitro cell culture experiments. This document outlines the mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for studying the effects of this compound on the canonical nuclear factor kappa B (NF-κB) signaling pathway.

Mechanism of Action

This compound is a selective inhibitor of the IκB kinase (IKK) complex, which plays a central role in the activation of the NF-κB signaling pathway. The IKK complex, consisting of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitor of κB (IκB) proteins.[1] This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκB releases the NF-κB heterodimer (commonly p65/p50), allowing it to translocate to the nucleus and initiate the transcription of a wide range of genes involved in inflammatory and immune responses.[1] this compound exerts its inhibitory effect by blocking the kinase activity of IKKα and IKKβ, thereby preventing IκB phosphorylation and degradation, which ultimately suppresses NF-κB-mediated gene transcription.[1]

Data Presentation

In Vitro Kinase Inhibition Profile of IKK 16

| Target Kinase | IC50 (nM) | Assay Type |

| IKKβ (IKK2) | 40 | Cell-free |

| IKK complex | 70 | Cell-free (isolated from HeLa cells) |

| IKKα (IKK1) | 200 | Cell-free |

| LRRK2 | 50 | Cell-free |

| PKD1 | 153.9 | Radiometric PKD kinase assay |

| PKD2 | 115 | Radiometric PKD kinase assay |

| PKD3 | 99.7 | Radiometric PKD kinase assay |

This data is compiled from multiple sources[2][3][4].

Cellular Inhibitory Activity of IKK 16 in Human Umbilical Vein Endothelial Cells (HUVECs)

| Cellular Effect | IC50 (µM) | Experimental Condition |

| Inhibition of IκBα degradation | 1.0 | TNF-α stimulated |

| Inhibition of E-selectin expression | 0.5 | TNF-α stimulated |

| Inhibition of ICAM-1 expression | 0.3 | TNF-α stimulated |

| Inhibition of VCAM-1 expression | 0.3 | TNF-α stimulated |

This data is compiled from a study on TNF-α stimulated HUVECs[2].

Signaling Pathway Diagram

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in DMSO.[5] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10-50 mM. For example, to make a 10 mM stock solution of this compound (Molecular Weight: 483.63 g/mol ), dissolve 4.84 mg in 1 mL of DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.

General Cell Culture and Treatment Protocol

-

Cell Seeding: Plate the desired cell line (e.g., HCT116, HUVEC, HEK293) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and grow to 80-90% confluency.[2]

-

Inhibitor Pre-treatment: Prior to stimulation, replace the culture medium with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control.[2] Pre-incubation times typically range from 30 minutes to 3 hours.[6]

-

Stimulation: After the pre-incubation period, add the stimulus (e.g., 10 ng/mL TNF-α) to the culture medium to activate the NF-κB pathway.[2]

-

Incubation: Incubate the cells for the desired time period, which will vary depending on the downstream readout (e.g., 15-30 minutes for IκBα phosphorylation, 4-6 hours for adhesion molecule expression).[2]

-

Harvesting: After incubation, proceed with cell lysis for protein analysis or other downstream applications.

Western Blot Analysis of IκBα Degradation

This protocol is used to assess the ability of IKK 16 to inhibit stimulus-induced IκBα degradation, a key indicator of NF-κB pathway inhibition.[2]

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[2]

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2]

-

Incubate with a primary antibody against IκBα (e.g., 1:1000 dilution) overnight at 4°C.[2]

-

Wash the membrane three times with TBST.[2]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[2]

-

Wash the membrane three times with TBST.[2]

-

-

Detection:

Adhesion Molecule Expression Assay in HUVECs

This protocol quantifies the effect of IKK 16 on the expression of cell surface adhesion molecules, which are downstream targets of NF-κB signaling.[2]

-

Cell Seeding: Plate HUVECs in 96-well plates (for ELISA) or 6-well plates (for flow cytometry) and grow to confluence.[2]

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of IKK 16 (e.g., 0.1 to 10 µM) or DMSO for 1-2 hours.[2]

-

Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells and incubate for 4-6 hours to induce the expression of adhesion molecules.[2]

-

Detection (Cell-based ELISA):

-

Fix the cells with 4% paraformaldehyde for 15 minutes.[2]

-

Wash the wells with PBS.[2]

-

Block with 1% BSA in PBS for 1 hour.[2]

-

Incubate with primary antibodies against ICAM-1, VCAM-1, or E-selectin for 2 hours at room temperature.[2]

-

Wash with PBS.[2]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour.[2]

-

Wash with PBS.[2]

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.[2]